Lewis a Trisaccharide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

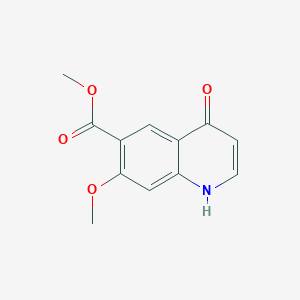

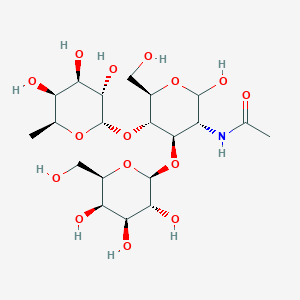

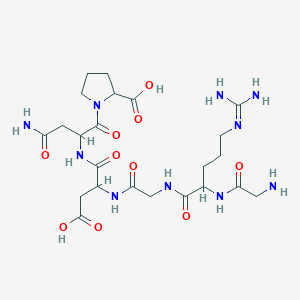

Beta-D-Galp-(1->3)-[alpha-L-Fucp-(1->4)]-D-GlcpNAc is an amino trisaccharide consisting of N-acetylglucosamine having a fucosyl residue attached at the 4-position via an alpha-linkage and a galactosyl residue attached at the 3-position via a beta-linkage. It has a role as an epitope and an antigen. It is an amino trisaccharide and a glucosamine oligosaccharide.

科学的研究の応用

Synthesis and Structural Analysis

- Lewis a trisaccharide synthesis has been improved through various methods, including the use of para-chlorobenzyl protecting groups to stabilize the glycosidic linkage, enhancing the acid-labile α-fucose linkage's strength (Pohl & Kiessling, 1997).

- Another synthesis approach employed an anomeric fluorous silyl protective group, enabling full characterization of each product and efficient purification processes (Manzoni & Castelli, 2004).

- High-resolution NMR spectroscopy has revealed a relatively rigid structure for the Lewis x trisaccharide, with a limited range of glycosidic dihedral angles, indicating a similar structure to the closely related Lea trisaccharide (Miller et al., 1992).

Medical and Biological Research

- The structure of an anti-Lewis X Fab fragment in complex with its Lewis X antigen has been elucidated, revealing a shallow binding pocket and a K(D) of 11 µM, providing insights into antibody-Lewis X interaction which could be useful in designing diagnostic tools for diseases like schistosomiasis (van Roon et al., 2004).

- Studies have demonstrated that Lewis X and Lewis A trisaccharides have a compact, rigidly folded conformation, important for understanding histo-blood group antigen interactions (Azurmendi et al., 2002).

Molecular Interactions and Dynamics

- Atomic Force Microscopy has been used to measure the adhesion forces between individual molecules of Lewis X trisaccharide antigen, demonstrating its self-recognition capability, which is a key step in the cell-adhesion process (Tromas et al., 2001).

- NMR measurements have shown weak calcium-mediated interactions between Lewis X-related trisaccharides, indicating the existence of very weak LeX-Ca2+-LeX complexes in solution, relevant for understanding Ca2+-mediated cell-cell interactions (Nodet et al., 2007).

Chemical Reactions and Catalysts

- Lewis acids have been studied as catalysts in chemical reactions of carbohydrates, including polysaccharides like Lewis trisaccharides, highlighting their scope and limitations in practical applications (Sarybaeva et al., 1977).

特性

製品名 |

Lewis a Trisaccharide |

|---|---|

分子式 |

C20H35NO15 |

分子量 |

529.5 g/mol |

IUPAC名 |

N-[(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C20H35NO15/c1-5-10(25)12(27)14(29)19(32-5)35-16-8(4-23)33-18(31)9(21-6(2)24)17(16)36-20-15(30)13(28)11(26)7(3-22)34-20/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17+,18?,19-,20-/m0/s1 |

InChIキー |

CFDVGUXRLQWLJX-QGTNPELVSA-N |

異性体SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)CO)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)CO)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)

![(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1632175.png)

![1-bromo-9,9'-Spirobi[9H-fluorene]](/img/structure/B1632183.png)